molecular formula C23H16BrN5O B11578765 3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide

3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide

Cat. No.: B11578765
M. Wt: 458.3 g/mol
InChI Key: FXQAHDUGVAKHLP-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolo[3,4-A]phthalazine core, which is known for its diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide typically involves multiple steps, starting with the preparation of the triazolo[3,4-A]phthalazine core. This can be achieved through the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, and ethyl bromoacetate under conventional heating conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar multi-step processes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, altering its pharmacological properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo[3,4-A]phthalazine core can bind to various biological targets, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but the compound’s ability to form hydrogen bonds and interact with different receptors is crucial to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-N-(3-{6-methyl-[1,2,4]triazolo[3,4-A]phthalazin-3-YL}phenyl)benzamide is unique due to its specific triazolo[3,4-A]phthalazine core, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C23H16BrN5O

Molecular Weight

458.3 g/mol

IUPAC Name

3-bromo-N-[3-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)phenyl]benzamide

InChI

InChI=1S/C23H16BrN5O/c1-14-19-10-2-3-11-20(19)22-27-26-21(29(22)28-14)15-6-5-9-18(13-15)25-23(30)16-7-4-8-17(24)12-16/h2-13H,1H3,(H,25,30)

InChI Key

FXQAHDUGVAKHLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)Br

Origin of Product

United States

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